molecular formula C14H14ClN3S B2832999 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866156-05-0

4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile

Cat. No.: B2832999
CAS No.: 866156-05-0
M. Wt: 291.8
InChI Key: JDXVLDGVYSFHRX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazole-5-carbonitrile family, characterized by a thiazole ring substituted with a chlorine atom at position 4, a carbonitrile group at position 5, and a 4-phenylbutan-2-ylamino moiety at position 2. Its structure combines electron-withdrawing (chloro, carbonitrile) and lipophilic (phenylbutan-2-yl) groups, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-chloro-2-(4-phenylbutan-2-ylamino)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S/c1-10(7-8-11-5-3-2-4-6-11)17-14-18-13(15)12(9-16)19-14/h2-6,10H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVLDGVYSFHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted thiazole compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in the Thiazole Core

Key Analogs:
Compound Name Substituent at Position 2 Substituent at Position 4
4-Chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile (Target) 4-Phenylbutan-2-ylamino Chlorine
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile Dimethylamino Chlorine
4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile 2-Pyridinylmethylamino Chlorine
2-{[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile Complex aryl/heterocyclic substituent Methylamino

Key Observations :

  • Steric Impact: The bulky 4-phenylbutan-2-yl group in the target compound may reduce rotational freedom compared to smaller substituents (e.g., dimethylamino), influencing molecular conformation and crystal packing .
  • Biological Relevance : Pyridinylmethyl () and diazepan-containing () analogs suggest that nitrogen-rich substituents enhance interactions with biological targets, such as enzymes or receptors.

Physicochemical Properties

Lipophilicity and Solubility:

highlights lipophilicity determination via HPLC (log k values) for carbamate-containing thiazole analogs. While direct data for the target compound is unavailable, substituent trends indicate:

  • The phenylbutan-2-yl group increases lipophilicity compared to dimethylamino (log k ≈ 2.1–2.5 for similar carbamates) .
Crystallography:

Isostructural thiazole derivatives (e.g., halogen-substituted compounds in ) exhibit similar molecular conformations but divergent crystal packing due to substituent bulk. The target compound’s phenylbutan-2-yl group likely induces non-covalent interactions (π-π stacking, van der Waals) absent in smaller analogs, affecting solid-state stability .

Biological Activity

4-Chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer, antimicrobial, and anti-inflammatory properties, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring, a carbonitrile group, and a phenylbutanamine moiety. This unique combination contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Cytotoxicity : The cytotoxic effects were assessed using the MTT assay, with results indicating significant activity. For instance:
    • IC50 Values : Compounds similar to 4-chloro derivatives showed IC50 values ranging from 2.32 µg/mL to 6.51 µg/mL against MCF-7 and HepG2 cells, respectively .
    • Mechanism of Action : The mechanism involves induction of apoptosis as evidenced by increased Bax/Bcl-2 ratios and activation of caspase pathways .

In Vivo Studies

In vivo studies demonstrated the ability of these compounds to target tumor cells effectively. For example, a study using radiolabeling techniques showed that thiazole derivatives could selectively accumulate in tumor tissues in animal models .

Antimicrobial Activity

The antimicrobial properties of 4-chloro derivatives have also been explored:

  • Bacterial Strains : The compound exhibited activity against various Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated MIC values as low as 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Zone of Inhibition : Effective inhibition zones were observed in disk diffusion assays against pathogens such as Bacillus subtilis and Klebsiella pneumoniae .

Anti-inflammatory Activity

Thiazole derivatives are known for their anti-inflammatory properties:

  • Mechanisms : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
  • Studies : Research has indicated that thiazole compounds can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

The table below summarizes the biological activities associated with this compound:

Biological Activity Tested Cell Lines/Organisms IC50/MIC Values Mechanism/Notes
AnticancerMCF-7, HepG22.32 - 6.51 µg/mLInduces apoptosis; targets tumor cells
AntimicrobialS. aureus, E. coli, etc.62.5 µg/mLEffective against Gram-positive bacteria
Anti-inflammatoryVarious modelsNot specifiedModulates inflammatory cytokines

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